N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline
Description
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-19-6-5-9-23(18-19)26-17-15-24-21-10-12-22(13-11-21)25-16-14-20-7-3-2-4-8-20/h2-13,18,24H,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCIUIIWMIHGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline typically involves the reaction of 3-methylphenol with 2-chloroethylamine to form N-[2-(3-methylphenoxy)ethyl]amine. This intermediate is then reacted with 4-(phenethyloxy)benzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and aniline groups.
Reduction: Reduced forms of the phenoxy and aniline groups.
Substitution: Substituted derivatives at the aniline nitrogen or phenoxy groups.
Scientific Research Applications
N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs share the 4-(phenethyloxy)aniline backbone but differ in the nature of the second substituent.
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-methylphenoxy group is electron-donating, contrasting with the electron-withdrawing dichlorobenzyl or methylsulfonyl groups in analogs. These differences impact reactivity and solubility.
- Chain Length and Flexibility: The butyl chain in N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline increases lipophilicity compared to the shorter ethyl chain in the target compound.
Physicochemical Properties
Table 3: Physical and Chemical Properties
Critical Analysis :
- Boiling Points: The dichlorophenoxy butyl analog has a high predicted boiling point due to increased molecular weight and halogenated aromatic rings.
- Hydrogen Bonding : Carbazole derivatives exhibit strong intermolecular N–H⋯O bonds, forming 1D chains. The target compound’s ether groups likely participate in weaker interactions.
Biological Activity
N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
- Molecular Formula : C₁₈H₂₃NO₂
- Molecular Weight : 347.46 g/mol
- CAS Number : 1040693-96-6
- Structure : The compound features a phenoxy group and an aniline core, which are critical for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects. For instance, it has been shown to inhibit specific enzymes involved in cell proliferation, which is crucial in cancer treatment.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Antifungal activity |
2. Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines:
- Cell Lines Studied : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism : Induction of caspase-dependent apoptosis and cell cycle arrest at the G1 phase.
- Findings : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
3. Other Pharmacological Effects
This compound has also shown promise in the following areas:
- Anti-inflammatory Activity : The compound can reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress-induced damage.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound displayed significant antimicrobial activity, suggesting a structure-activity relationship that could guide further drug development.
- Anticancer Research : A case study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline, and how can reaction efficiency be optimized?
Methodological Answer: A viable approach involves reductive amination between 3-methylphenoxyethylamine and 4-(phenethyloxy)benzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane under inert conditions (N₂ atmosphere) is effective for imine reduction, yielding the target compound . Key optimization steps include:
- Solvent selection : Polar aprotic solvents enhance reaction rates.
- Catalyst stoichiometry : A 1.4:1 molar ratio of NaBH(OAc)₃ to aldehyde minimizes side reactions.
- Purification : Column chromatography (e.g., hexane/ethyl acetate 1:1) removes unreacted intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multi-spectral analysis :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.5–7.2 ppm for aniline, δ 3.5–4.2 ppm for ethoxy groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 378.2).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (methanol/water 50:1 v/v) and refine using SHELX software (e.g., SHELXL-2013) .
Q. What stability considerations are critical for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of ether linkages.
- Stability testing : Monitor via HPLC every 6 months; degradation products (e.g., free aniline) should remain <2% over ≥5 years .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Methodological Answer: Discrepancies often arise from rotational isomerism or tautomerism . Strategies include:
Q. What experimental designs address low crystallinity in X-ray studies of similar aniline derivatives?
Methodological Answer:
- Crystal growth : Optimize solvent polarity (e.g., methanol/ethyl acetate mixtures) and use seeding techniques.
- Data collection : Employ synchrotron radiation (λ = 0.7749 Å) for small crystals (<0.1 mm³) to enhance resolution .
- Hydrogen bonding : Introduce sulfonyl or carbazole groups to stabilize crystal packing via N–H···O interactions .
Q. How can computational methods predict the compound’s reactivity in electrophilic substitution reactions?
Methodological Answer:
Q. What strategies reconcile discrepancies between theoretical and experimental UV-Vis absorption spectra?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound for biological applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
